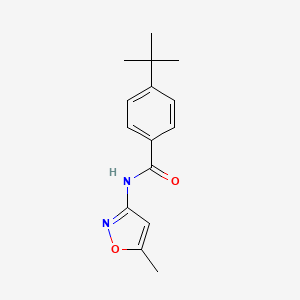

4-叔丁基-N-(5-甲基-3-异恶唑基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of compounds similar to 4-tert-Butyl-N-(5-methyl-3-isoxazolyl)benzamide involves strategic functionalization and cyclization reactions. For instance, compounds with tert-butyl groups and isoxazole rings are typically synthesized through nucleophilic substitution reactions, followed by cyclization under acidic or basic conditions. The synthesis might involve the use of starting materials such as tert-butylcatechol, undergoing aromatic nucleophilic substitution reactions to introduce the desired functional groups before further modifications to install the isoxazolyl moiety (Hsiao et al., 2000).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals that the presence of tert-butyl and isoxazole groups significantly influences the overall molecular conformation due to steric hindrance and electronic effects. Crystallographic studies often show that such compounds crystallize in specific space groups with molecules adopting distinct orientations to minimize repulsive interactions and maximize stability. For example, N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide showcases how tert-butyl groups can affect molecular conformation and packing in the solid state, hinting at similar behavior for our compound of interest (Gholivand et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 4-tert-Butyl-N-(5-methyl-3-isoxazolyl)benzamide is likely influenced by the electron-withdrawing and -donating effects of the isoxazole ring and the tert-butyl group, respectively. These groups can affect the acidity of proximal hydrogens, nucleophilicity of the amide nitrogen, and the overall electronic distribution, impacting its participation in further chemical reactions such as substitution, addition, or complexation.

Physical Properties Analysis

The physical properties of compounds like 4-tert-Butyl-N-(5-methyl-3-isoxazolyl)benzamide, including solubility, melting point, and crystallinity, are largely determined by their molecular structure. The bulky tert-butyl group and the heterocyclic isoxazole ring contribute to the compound's hydrophobic character, potentially affecting its solubility in various solvents. The high thermal stability and glass transition temperatures of related polyamides suggest that 4-tert-Butyl-N-(5-methyl-3-isoxazolyl)benzamide might also exhibit significant thermal stability (Hsiao et al., 2000).

科学研究应用

遗传毒性评估

- 遗传毒性效应:研究表明,与 4-叔丁基-N-(5-甲基-3-异恶唑基)苯甲酰胺类似的化合物(如甲基叔丁基醚 (MTBE) 和苯)会诱发人淋巴细胞中的 DNA 损伤。这表明潜在的遗传毒性效应,在评估环境和职业危害方面具有重要意义 (陈等人,2008)。

合成有机化学

- 多用途构建模块:某些苯甲酰胺衍生物已被用作合成有机化学中的多用途构建模块。例如,叔丁基苯基偶氮羧酸酯(一种与 4-叔丁基-N-(5-甲基-3-异恶唑基)苯甲酰胺结构相关的化合物)促进了亲核取代和自由基反应,扩大了合成途径的范围 (Jasch 等人,2012)。

聚合物科学

- 聚合物合成:研究表明,叔丁基邻苯二酚基化合物可用于合成具有独特性质的聚酰胺。这些聚酰胺表现出高热稳定性和溶解性,使其在各种应用中都很有用 (Hsiao 等人,2000)。

药物化学

- 杀虫剂中的生物活性:苯甲酰胺衍生物在杀虫剂领域表现出生物活性。例如,某些吡唑酰胺衍生物表现出显着的杀虫活性,表明它们在农业和害虫防治应用中的潜力 (Deng 等人,2016)。

安全和危害

Sigma-Aldrich provides 4-tert-butyl-N-(5-methyl-3-isoxazolyl)benzamide to early discovery researchers as part of a collection of rare and unique chemicals . The company does not provide any specific safety or hazard information for this product . Therefore, researchers are responsible for confirming the product’s identity and/or purity .

未来方向

The future directions for the research on 4-tert-butyl-N-(5-methyl-3-isoxazolyl)benzamide and similar compounds could involve the development of new synthetic strategies and the design of new isoxazole derivatives . This could be based on the most recent knowledge emerging from the latest research . The aim would be to develop clinically viable drugs using this information .

属性

IUPAC Name |

4-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-10-9-13(17-19-10)16-14(18)11-5-7-12(8-6-11)15(2,3)4/h5-9H,1-4H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPSVVKRIGYDLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)

![(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5558792.png)

![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)

![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)

![2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)

![1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)

![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5558841.png)

acetate](/img/structure/B5558847.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)

![1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5558863.png)

![2-methyl-5-[2-(2-naphthyloxy)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5558867.png)

![2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)